

# Quantum Mechanical Insights into (R)-trans-cyclooct-4-enol Reactivity: A Technical Guide

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## Compound of Interest

Compound Name: (R)-TCO-OH

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## Introduction

(R)-trans-cyclooct-4-enol ((R)-TCO-OH), a hydroxyl-functionalized trans-cyclooctene, has emerged as a powerful tool in bioorthogonal chemistry. Its high reactivity in inverse-electron-demand Diels-Alder (IEDDA) reactions with tetrazines allows for rapid and specific covalent labeling of biomolecules in complex biological systems. The reactivity of (R)-TCO-OH is intrinsically linked to its strained eight-membered ring system. Quantum mechanical (QM) studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the underlying principles governing its reactivity and stereoselectivity. This guide provides an in-depth analysis of the quantum mechanical studies of (R)-TCO-OH reactivity, supported by experimental data and detailed protocols.

## Core Concepts: The Role of Strain and Stereochemistry

The enhanced reactivity of trans-cyclooctenes compared to their cis-isomers is a direct consequence of their significant ring strain. The trans-double bond distorts the cyclooctene ring, forcing it into a high-energy conformation. This pre-distortion of the molecule towards the transition state geometry of the Diels-Alder reaction lowers the activation energy, thereby accelerating the reaction rate.

A key feature of **(R)-TCO-OH** is the presence of a hydroxyl group, which can exist in either an axial or equatorial position relative to the cyclooctene ring. This stereochemical difference has a profound impact on the molecule's stability and reactivity.

## Quantum Mechanical Analysis of **(R)-TCO-OH** Diastereomers

Computational studies have provided a quantitative understanding of the differences between the axial and equatorial diastereomers of **(R)-TCO-OH**.

### Ground State Energies

DFT calculations have shown that the axial isomer of a functionalized TCO is higher in energy than its equatorial counterpart by approximately 1.1 kcal/mol[1]. This energy difference arises from greater steric strain in the axial conformation.

### Reaction Kinetics and Activation Energies

The difference in ground state energy directly influences the reaction kinetics. Experimental measurements have demonstrated that the axial isomer of TCO-OH reacts approximately four times faster than the equatorial isomer in IEDDA reactions with tetrazines[1]. This observation is consistent with the principles of transition state theory, where a higher energy ground state can lead to a lower activation energy barrier, assuming the transition state energies are similar.

Quantum mechanical calculations have been employed to model the transition states of the Diels-Alder reaction between TCO derivatives and tetrazines. These studies help in understanding the geometric and energetic factors that control the reaction rate.

## Quantitative Data Summary

The following tables summarize key quantitative data from quantum mechanical and experimental studies on TCO derivatives, including **(R)-TCO-OH**.

Parameter	Axial (R)-TCO-OH	Equatorial (R)-TCO-OH	Reference
Relative Ground State Energy (kcal/mol)	+1.1	0	[1]
Relative Reactivity	~4x faster	1x	[1]

Table 1: Comparison of Axial and Equatorial **(R)-TCO-OH** Properties. This table highlights the higher ground state energy and consequently increased reactivity of the axial diastereomer.

TCO Derivative	Tetrazine Derivative	Second-Order Rate Constant ( $k_2$ ) ( $M^{-1}s^{-1}$ )	Solvent	Temperature (°C)	Reference
axial-5-hydroxy-trans-cyclooctene	3,6-dipyridyl-s-tetrazine derivative	70,000 ± 1,800	95:5 PBS:MeOH	25	
equatorial-5-hydroxy-trans-cyclooctene	3,6-dipyridyl-s-tetrazine derivative	22,400 ± 40	95:5 PBS:MeOH	25	
(R)-TCO-OH (unspecified isomer)	3,6-dipyridyl-s-tetrazine	2,000	9:1 MeOH:water	25	[1]

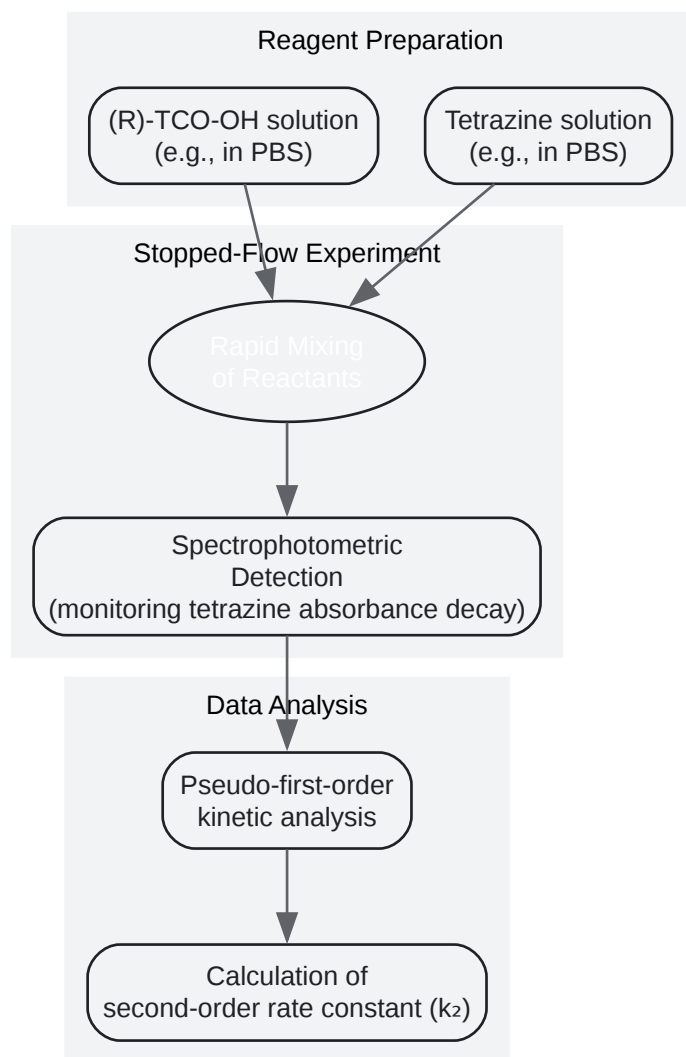
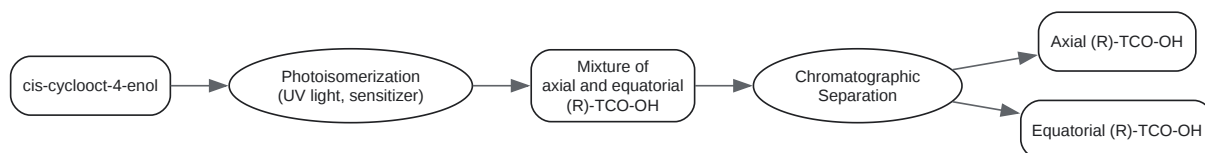
Table 2: Experimental Second-Order Rate Constants for TCO-OH Derivatives. This table provides concrete kinetic data illustrating the reactivity differences.

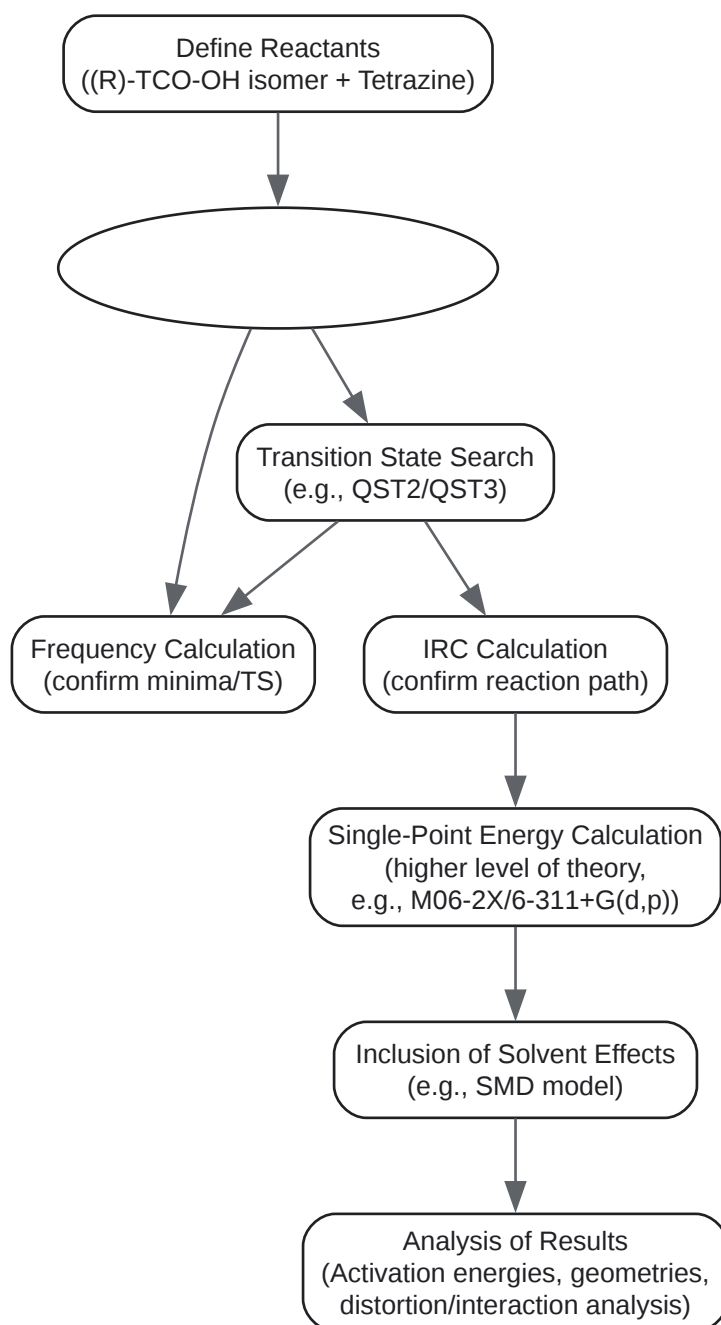
## Experimental and Computational Protocols

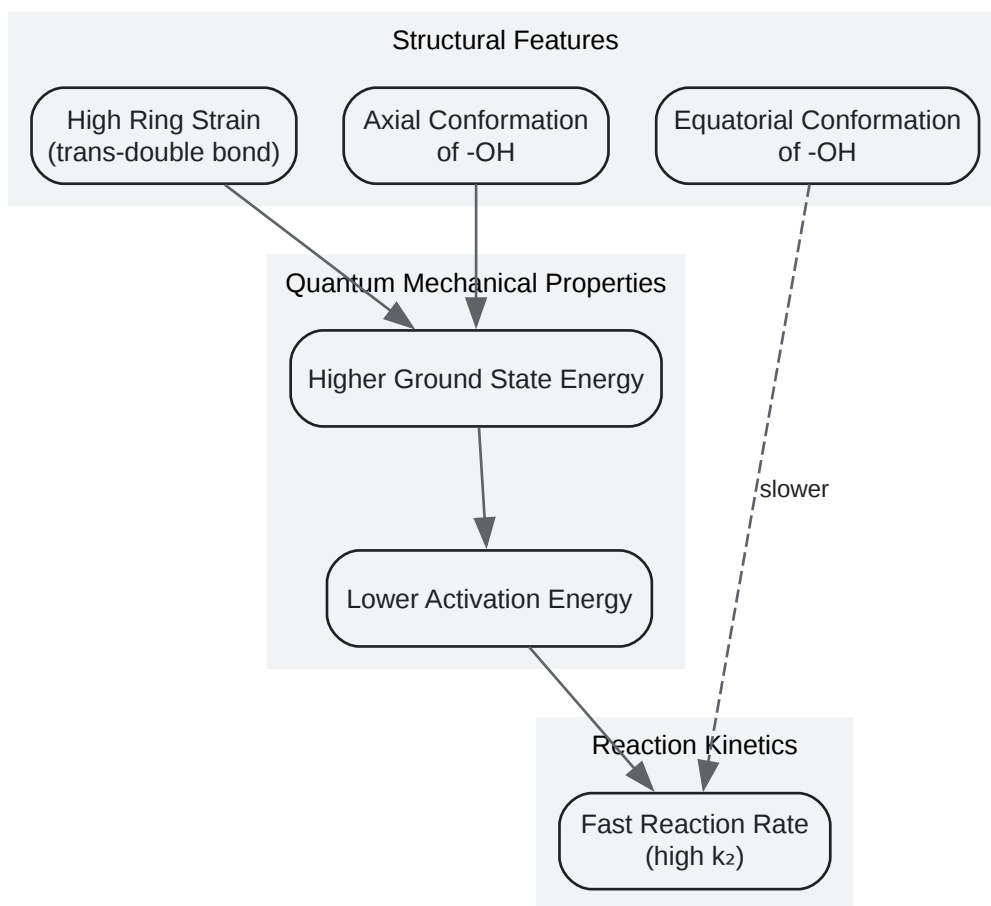
### Synthesis of (R)-TCO-OH Diastereomers

The synthesis of **(R)-TCO-OH** typically involves the photoisomerization of the corresponding cis-cyclooct-4-enol. This process yields a mixture of the axial and equatorial diastereomers,

which can then be separated by chromatography.







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## References

- 1. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
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